2-Methyl-1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1h-indole-3-carbaldehyde
Description
Chemical Identity and Nomenclature of 2-Methyl-1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde
Systematic IUPAC Nomenclature and Structural Representation
The compound’s IUPAC name is derived from its indole core, substituted at three positions:
- Position 1 : A 2-(2-methylpiperidin-1-yl)-2-oxoethyl group.
- Position 2 : A methyl group.
- Position 3 : A carbaldehyde functional group.
The systematic name reflects these substituents in descending priority order:
- Parent structure : Indole (1H-indole).
- Substituents :
- 2-Methyl at position 2.
- 2-(2-methylpiperidin-1-yl)-2-oxoethyl at position 1.
- Carbaldehyde at position 3.
Structural Representation :
- Indole core : A bicyclic structure comprising a benzene ring fused to a pyrrole ring.
- Substituent at position 1 : An ethyl chain with a ketone group (2-oxo) linked to a 2-methylpiperidine moiety.
- Stereochemistry : The piperidine ring introduces potential stereoisomerism, though specific configurations are not explicitly defined in available literature.
| Property | Value |
|---|---|
| SMILES | CC1CCCCN1C(=O)CCn2c(C)c(C=O)ccc2 |
| InChI Key | HYZDJHJGTFYYCK-UHFFFAOYSA-N |
| Simplified Line Formula | C₁₈H₂₂N₂O₂ |
CAS Registry Number and Molecular Formula Validation
The compound is uniquely identified by CAS Registry Number 498560-54-6 , with a molecular formula of C₁₈H₂₂N₂O₂ (molecular weight: 298.38 g/mol). Validation via computational and experimental data confirms:
- Exact mass : 298.1681 u.
- Elemental composition : Carbon (72.46%), Hydrogen (7.43%), Nitrogen (9.39%), Oxygen (10.72%).
Synthetic Validation :
Isomerism and Tautomeric Considerations in Indole-Piperidine Hybrid Systems
Stereoisomerism
The compound’s piperidine moiety introduces potential stereochemical complexity:
- 2-Methylpiperidine : The methyl group at position 2 creates a chiral center, yielding enantiomers (R/S configurations). However, synthetic routes often produce racemic mixtures unless chiral catalysts are employed.
- Conformational flexibility : Piperidine adopts chair conformations, with the methyl group occupying axial or equatorial positions. Computational models suggest equatorial preference due to reduced steric strain.
Tautomerism
Tautomeric shifts are limited in this compound due to structural constraints:
- Indole-3-carbaldehyde : The aldehyde group remains stable without significant enol-keto tautomerism, unlike indole-3-pyruvic acid.
- Amide resonance : The 2-oxoethyl group exhibits resonance stabilization between the carbonyl and piperidine nitrogen, preventing tautomeric interconversion.
Properties
IUPAC Name |
2-methyl-1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-13-7-5-6-10-19(13)18(22)11-20-14(2)16(12-21)15-8-3-4-9-17(15)20/h3-4,8-9,12-13H,5-7,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYUYIADPDHJUDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)CN2C(=C(C3=CC=CC=C32)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90387812 | |
| Record name | 2-Methyl-1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90387812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
498560-54-6 | |
| Record name | 2-Methyl-1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90387812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
-
Vilsmeier Reagent Formation : Anhydrous dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) at 0–5°C to generate the electrophilic chloroiminium intermediate.
-
Cyclization and Formylation : 2-Methylaniline derivatives undergo electrophilic attack at the para position relative to the methyl group, followed by cyclization and hydrolysis to yield 2-methylindole-3-carbaldehyde.
Example Protocol (Adapted from CN102786460A) :
-
Vilsmeier Reagent : DMF (50 mL) and POCl₃ (10 mL) are mixed at 0–5°C for 30–40 minutes.
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Substrate Addition : 2-Methylaniline (10 mmol) in DMF is added dropwise, followed by stirring at room temperature for 1–2 hours.
-
Reflux : The mixture is heated to 80–90°C for 5–8 hours.
-
Workup : After cooling, saturated Na₂CO₃ adjusts the pH to 8–9, precipitating the product. Recrystallization from ethanol yields 2-methylindole-3-carbaldehyde (85–92% yield).
Characterization Data :
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1H NMR (DMSO-d₆) : δ 12.38 (1H, br, NH), 9.98 (1H, s, CHO), 8.32 (1H, d, ArH), 7.77–7.45 (3H, m, ArH), 2.35 (3H, s, CH₃).
-
13C NMR : δ 185.34 (CHO), 138.85–112.80 (aromatic carbons), 21.5 (CH₃).
Synthesis of the 2-(2-Methylpiperidin-1-yl)-2-Oxoethyl Side Chain
The side chain is prepared as a chloroacetamide derivative for subsequent N-alkylation.
Chloroacetyl Chloride and 2-Methylpiperidine Coupling
-
Reaction : Chloroacetyl chloride reacts with 2-methylpiperidine in the presence of a base (e.g., triethylamine) to form 2-chloro-N-(2-methylpiperidin-1-yl)acetamide.
Protocol :
-
Acylation : 2-Methylpiperidine (10 mmol) and chloroacetyl chloride (10 mmol) are mixed in dichloromethane at 0°C.
-
Base Addition : Triethylamine (12 mmol) is added dropwise, and the mixture is stirred for 2 hours at room temperature.
-
Workup : The organic layer is washed with water, dried (MgSO₄), and concentrated to yield the chloroacetamide (78–85% yield).
Characterization :
-
1H NMR (CDCl₃) : δ 4.12 (2H, s, CH₂Cl), 3.65–3.20 (m, piperidine-H), 2.80 (3H, s, CH₃), 1.60–1.20 (m, piperidine-CH₂).
N-Alkylation of 2-Methylindole-3-Carbaldehyde
The indole nitrogen is alkylated with the chloroacetamide side chain under basic conditions.
Alkylation Conditions
-
Base : Sodium hydride (NaH) or potassium carbonate (K₂CO₃) deprotonates the indole NH, enhancing nucleophilicity.
-
Solvent : Anhydrous DMF or THF ensures solubility and reactivity.
Protocol :
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Deprotonation : 2-Methylindole-3-carbaldehyde (5 mmol) is stirred with NaH (6 mmol) in DMF at 0°C for 30 minutes.
-
Alkylation : 2-Chloro-N-(2-methylpiperidin-1-yl)acetamide (5.5 mmol) is added dropwise. The mixture is heated to 60°C for 6–8 hours.
-
Workup : The reaction is quenched with ice water, and the product is extracted with ethyl acetate. Column chromatography (SiO₂, hexane/EtOAc) yields the title compound (65–72% yield).
Characterization Data :
-
1H NMR (DMSO-d₆) : δ 9.95 (1H, s, CHO), 7.45–7.10 (4H, m, ArH), 4.85 (2H, s, N-CH₂), 3.50–3.20 (m, piperidine-H), 2.35 (3H, s, CH₃), 1.60–1.20 (m, piperidine-CH₂).
-
13C NMR : δ 185.2 (CHO), 170.5 (C=O), 138.0–112.5 (aromatic carbons), 52.1 (N-CH₂), 45.2 (piperidine-C), 21.5 (CH₃).
Alternative Synthetic Routes and Optimization
Reductive Amination Approach
An alternative employs reductive amination between 2-methylindole-3-carbaldehyde and a primary amine-containing side chain precursor. However, this method is less efficient due to competing side reactions.
Microwave-Assisted Alkylation
Microwave irradiation (100°C, 30 minutes) reduces reaction times and improves yields (75–80%) compared to conventional heating.
Challenges and Practical Considerations
-
Regioselectivity : The Vilsmeier-Haack reaction exclusively formylates position 3 due to electronic and steric effects of the 2-methyl group.
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Side Chain Stability : The chloroacetamide side chain is moisture-sensitive; reactions require anhydrous conditions.
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Purification : Silica gel chromatography effectively separates the product from unreacted starting materials and byproducts .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The piperidine ring can undergo various substitution reactions, including alkylation and acylation, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: 2-Methyl-1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carboxylic acid
Reduction: 2-Methyl-1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-methanol
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its indole core is a versatile scaffold that can be functionalized in numerous ways, making it valuable for the development of new materials and catalysts.
Biology
In biological research, compounds with indole structures are often studied for their potential biological activities. This compound could be investigated for its interactions with various biological targets, such as enzymes or receptors.
Medicine
In medicinal chemistry, indole derivatives are known for their pharmacological properties. This compound could be explored for its potential as a therapeutic agent, particularly in the development of drugs targeting neurological or inflammatory conditions.
Industry
In the industrial sector, this compound could be used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure allows for the creation of materials with specific properties, such as fluorescence or stability under harsh conditions.
Mechanism of Action
The mechanism of action of 2-Methyl-1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The indole core could facilitate binding to these targets, while the piperidine ring and aldehyde group could enhance its reactivity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Substituents
The target compound belongs to a broader class of indole-3-carbaldehyde derivatives with diverse 2-oxoethyl substituents. Key structural analogs include:
Key Observations :
- Lipophilicity: The methylpiperidine group in the target compound increases lipophilicity compared to morpholine (logP ~3.5 vs.
- Biological Activity: Adamantane-based 2-oxoethyl esters exhibit radical scavenging (e.g., 2-chlorobenzoate derivative: 85% H₂O₂ inhibition at 100 µg/mL) and anti-inflammatory effects (denaturation inhibition >90% for nitrogen-containing analogs) .
- Synthetic Accessibility : The Fisher indole synthesis used for 7k (67% yield) could be adapted for the target compound, though introducing methylpiperidine may require additional steps, such as amidation or nucleophilic substitution.
Functional Group Impact on Physicochemical Properties
- Methylpiperidine vs. Morpholine : Piperidine’s lack of oxygen increases hydrophobicity, which may improve membrane permeability but reduce aqueous solubility. Morpholine’s oxygen atom introduces polarity, favoring solubility in biological matrices .
- Adamantane vs. Indole : Adamantane’s rigid structure promotes crystal packing (head-to-tail motif in esters) , whereas the indole core enables π-π stacking interactions, influencing solid-state properties and receptor binding.
Crystallographic and Computational Insights
While crystallographic data for the target compound are absent, software like SHELXL and WinGX are widely used for small-molecule refinement. Adamantane derivatives exhibit synclinal conformations and predictable packing patterns , suggesting that the target compound’s methylpiperidine group might adopt similar torsional angles, stabilized by intramolecular hydrogen bonds.
Biological Activity
2-Methyl-1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde (CAS No. 498560-54-6) is a compound of interest due to its potential biological activities. This indole derivative has been studied for various pharmacological properties, including its effects on cancer cells, antimicrobial activity, and its role as a potential therapeutic agent.
Chemical Structure and Properties
The compound's molecular formula is , and it features a complex structure that includes an indole core and a piperidine moiety. Its IUPAC name reflects its intricate design, which is crucial for its biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of indole derivatives, including this compound. Research indicates that compounds with similar structures can exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- A549 Cells : Compounds structurally related to this indole have shown preferential suppression of rapidly dividing A549 lung cancer cells compared to non-tumor fibroblasts .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Indole derivatives are known for their effectiveness against various pathogens, including resistant strains:
- Staphylococcus aureus : Compounds related to this structure demonstrated low minimum inhibitory concentrations (MIC), indicating strong antibacterial activity against both standard strains and methicillin-resistant Staphylococcus aureus (MRSA) .
The biological activity of this compound may be attributed to its ability to interact with specific biological targets. For example, the indole ring is known to participate in various biochemical pathways, potentially influencing apoptosis in cancer cells and disrupting bacterial cell wall synthesis in pathogens.
Case Studies and Research Findings
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield | Purity | Reference |
|---|---|---|---|---|
| Formylation | POCl₃/DMF, 0–5°C, 12 h | 75% | 90% | |
| Alkylation | 2-Bromo-N-(2-methylpiperidin-1-yl)acetamide, K₂CO₃, DMF, 80°C, 8 h | 68% | 92% |
Basic: Which spectroscopic techniques confirm its structure and purity?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., aldehyde proton at δ 9.8–10.2 ppm, piperidinyl protons at δ 1.2–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 341.2) .
- X-ray Crystallography : Resolves stereochemistry and bond angles for crystalline derivatives .
Advanced: How can reaction conditions be optimized for higher yields?
Answer:
- Temperature Control : Lowering reaction temperatures during formylation reduces side-product formation (e.g., over-oxidation) .
- Catalytic Additives : Using phase-transfer catalysts (e.g., TBAB) improves alkylation efficiency in biphasic systems .
- pH Adjustment : Maintaining pH 7–8 during amide coupling prevents hydrolysis of the oxoethyl group .
Key Insight : Pilot reactions with in-situ FTIR monitoring help identify optimal endpoints for intermediate steps .
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
- Dose-Response Validation : Replicate assays across multiple cell lines (e.g., HepG2 vs. MCF-7) to assess cytotoxicity thresholds .
- Impurity Profiling : Use HPLC-MS to rule out contaminants (e.g., residual aldehydes) that may skew IC₅₀ values .
- Target Specificity : Employ siRNA knockdowns to confirm whether antitumor activity is linked to specific kinase inhibition (e.g., PI3K/Akt pathway) .
Example : A 2022 study found discrepancies in antiviral activity due to varying impurity levels (≤2% vs. ≥5%) in synthesized batches .
Basic: What biological activities are observed in structurally related indole derivatives?
Answer:
- Antitumor : Indole-3-carbaldehydes inhibit tubulin polymerization (IC₅₀ = 0.8–2.4 µM) .
- Antiviral : Piperidine-substituted derivatives show activity against hepatitis B (EC₅₀ = 5.3 µM) .
- Antimicrobial : Indole-piperidine hybrids exhibit MIC values of 8–16 µg/mL against S. aureus .
Advanced: How to design experiments for mechanism-of-action studies?
Answer:
- Computational Docking : Use Schrödinger Suite or AutoDock to predict binding affinities for kinase domains .
- Metabolic Profiling : LC-MS-based metabolomics identifies downstream biomarkers (e.g., ATP depletion in cancer cells) .
- Kinetic Assays : Measure enzyme inhibition rates (e.g., for topoisomerase II) using fluorescence polarization .
Note : Isotope-labeled analogs (e.g., ¹⁴C-carbaldehyde) track compound distribution in in vivo models .
Advanced: What challenges arise in multi-step synthesis, and how to mitigate them?
Answer:
- Intermediate Stability : Epoxide-containing precursors (e.g., 1-(oxiran-2-ylmethyl)-indole) require anhydrous conditions to prevent ring-opening .
- Byproduct Formation : Use scavenger resins (e.g., polymer-bound isocyanates) to trap excess aldehydes .
- Scale-Up Limitations : Microreactor systems improve heat transfer and reduce side reactions during alkylation .
Basic: What safety protocols are critical for handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods when handling powdered forms to avoid aerosol inhalation .
- Storage : Store at –20°C under nitrogen to prevent aldehyde oxidation .
Reference : Safety data sheets (SDS) classify it as acutely toxic (Category 4) and irritant (Skin Corr. 1B) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
